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molecular formula C12H15NO3 B8765826 5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate

5-Amino-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl acetate

Cat. No. B8765826
M. Wt: 221.25 g/mol
InChI Key: UIAJSYUQMNXHSW-UHFFFAOYSA-N
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Patent
US06987194B2

Procedure details

A mixture of 3.5 grams (0.014 mole) of 2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate (known compound) and a catalytic amount of 10% palladium on carbon in 125 mL of ethanol was subjected to hydrogenation conditions using a Parr Hydrogenator. Upon completion of the uptake of the theoretical amount of hydrogen, the reaction mixture was filtered and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel using methylene chloride, followed by 5% methanol in methylene chloride as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 2.7 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:10]2[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][C:9]=2[CH:8]=[C:7]([N+:16]([O-])=O)[CH:6]=1)(=[O:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:4][C:5]1[C:10]2[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][C:9]=2[CH:8]=[C:7]([NH2:16])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC2=C1OC(C2)(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion of the uptake of the theoretical amount of hydrogen, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC2=C1OC(C2)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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